molecular formula C11H17N3O B2898049 2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine CAS No. 2200610-66-6

2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine

Cat. No.: B2898049
CAS No.: 2200610-66-6
M. Wt: 207.277
InChI Key: BGOBTGZEYXMGJS-UHFFFAOYSA-N
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Description

2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a methyl group and a piperidinylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine typically involves the reaction of 2-methyl-6-hydroxypyrazine with piperidine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-6-(piperidin-4-ylmethoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-6-13-7-11(14-9)15-8-10-2-4-12-5-3-10/h6-7,10,12H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOBTGZEYXMGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OCC2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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